1-Chloro-1-(2-chloro-3-(trifluoromethyl)phenyl)propan-2-one

Synthetic Chemistry Process Development Procurement Specification

1-Chloro-1-(2-chloro-3-(trifluoromethyl)phenyl)propan-2-one (CAS 1804127-07-8, molecular formula C10H7Cl2F3O, molecular weight 271.06 g/mol) is a halogenated α-chloroketone intermediate featuring a unique substitution pattern: an α-chlorine on the propan-2-one backbone, an ortho-chlorine, and a meta-trifluoromethyl group on the phenyl ring. This compound belongs to the class of fluorinated aromatic ketones utilized as building blocks in medicinal chemistry and agrochemical research.

Molecular Formula C10H7Cl2F3O
Molecular Weight 271.06 g/mol
Cat. No. B14043473
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Chloro-1-(2-chloro-3-(trifluoromethyl)phenyl)propan-2-one
Molecular FormulaC10H7Cl2F3O
Molecular Weight271.06 g/mol
Structural Identifiers
SMILESCC(=O)C(C1=C(C(=CC=C1)C(F)(F)F)Cl)Cl
InChIInChI=1S/C10H7Cl2F3O/c1-5(16)8(11)6-3-2-4-7(9(6)12)10(13,14)15/h2-4,8H,1H3
InChIKeyKRMLEOXICKHTMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Chloro-1-(2-chloro-3-(trifluoromethyl)phenyl)propan-2-one (CAS 1804127-07-8): A Differentiated α-Chloroketone Intermediate for Pharmaceutical and Agrochemical Synthesis


1-Chloro-1-(2-chloro-3-(trifluoromethyl)phenyl)propan-2-one (CAS 1804127-07-8, molecular formula C10H7Cl2F3O, molecular weight 271.06 g/mol) is a halogenated α-chloroketone intermediate featuring a unique substitution pattern: an α-chlorine on the propan-2-one backbone, an ortho-chlorine, and a meta-trifluoromethyl group on the phenyl ring . This compound belongs to the class of fluorinated aromatic ketones utilized as building blocks in medicinal chemistry and agrochemical research . Unlike unsubstituted or mono-substituted analogs, the synergistic electron-withdrawing effects of the 2-Cl and 3-CF3 substituents, combined with the reactive α-chloroketone electrophilic center, confer a distinct reactivity and lipophilicity profile that cannot be replicated by simpler phenylpropanone derivatives .

Why Generic Substitution Fails: Structural Differentiation of 1-Chloro-1-(2-chloro-3-(trifluoromethyl)phenyl)propan-2-one from Closest Analogs


The 2-chloro-3-trifluoromethylphenyl motif is an established pharmacophoric element in calcium channel antagonists (e.g., dihydropyridine derivatives) and P2X7 receptor modulators, where both the ortho-chlorine and meta-CF3 substituents are essential for target binding affinity [1]. Generic substitution with the des-α-chloro analog (CAS 1804126-97-3) eliminates the reactive electrophilic handle required for nucleophilic displacement or heterocycle construction . Replacing the target compound with the positional isomer lacking the ortho-phenyl chlorine (CAS 97132-58-6) removes steric and electronic contributions that influence downstream reaction regioselectivity . The non-fluorinated analog (CAS 37610-57-4) lacks the trifluoromethyl group entirely, resulting in a dramatic difference in lipophilicity (>1 logP unit) and metabolic stability in derived products . These structural differences translate into divergent synthetic utility, physicochemical properties, and ultimately the performance of final active pharmaceutical or agrochemical ingredients.

Quantitative Differentiation Evidence: 1-Chloro-1-(2-chloro-3-(trifluoromethyl)phenyl)propan-2-one vs. Closest Analogs


Molecular Weight Differentiation: Enabling Gravimetric Precision in Multi-Step Synthesis

The target compound (MW 271.06 g/mol) exhibits a molecular weight increase of 34.44 g/mol (14.6%) compared to its closest des-α-chloro analog, 1-(2-chloro-3-(trifluoromethyl)phenyl)propan-2-one (CAS 1804126-97-3, MW 236.62 g/mol) . Relative to the non-fluorinated α-chloroketone comparator 1-chloro-1-(2-chlorophenyl)propan-2-one (CAS 37610-57-4, MW 203.07 g/mol), the target compound is 67.99 g/mol (33.5%) heavier due to the additional CF3 and α-Cl substituents . This mass differential is analytically significant: in process chemistry, a 15% molecular weight shift between an intermediate and its des-halogen analog enables unambiguous reaction monitoring by LC-MS and facilitates gravimetric yield calculations with reduced relative error at multi-gram scales.

Synthetic Chemistry Process Development Procurement Specification

Lipophilicity Enhancement: Estimated logP Differential vs. Non-Fluorinated and Non-Chlorinated Analogs

The target compound is estimated to have a logP value in the range of approximately 3.7–4.0 based on fragment-based addition methods (α-Cl contributing ~+0.5–0.8 units vs. the des-α-Cl analog) . The positional isomer 1-[4-chloro-3-(trifluoromethyl)phenyl]propan-2-one (CAS 35172-95-3) has a computed XLogP3-AA of 3.1 [1]. The non-fluorinated analog 1-chloro-1-(2-chlorophenyl)propan-2-one has an experimentally derived logP of 3.21 [2], while the unsubstituted parent 1-chloro-1-phenylpropan-2-one has a logP of 2.56 . The estimated logP elevation of +0.5 to +1.4 units relative to non-CF3 analogs indicates significantly enhanced membrane permeability potential, consistent with the established role of the CF3 group in improving the ADME properties of derived drug candidates.

Lipophilicity Drug Design ADME Physicochemical Profiling

Reactive Handle Density: Dual Electrophilic Sites Enable Orthogonal Derivatization Strategies

The target compound provides two electrophilic sites for sequential derivatization: (i) the α-chloroketone carbon (subject to nucleophilic substitution, enabling thiazole, imidazole, and other heterocycle formation), and (ii) the ortho-chlorine on the phenyl ring (available for Pd-catalyzed cross-coupling after ketone functionalization) [1]. The des-α-chloro analog (CAS 1804126-97-3) lacks the α-electrophilic center, limiting its synthetic utility to ketone-based transformations only. α-Chloroketones as a class participate in Cu-catalyzed cross-coupling with alkylzinc halides to introduce alkyl groups adjacent to the carbonyl under mild conditions and in good yields [2], and serve as key intermediates in multicomponent uracil syntheses via Pd-catalyzed carbonylation [3]. This dual-reactivity profile enables a broader scope of accessible heterocyclic scaffolds from a single intermediate compared to mono-electrophilic analogs.

Heterocycle Synthesis α-Chloroketone Reactivity Orthogonal Functionalization Medicinal Chemistry

Pharmacophoric Validation: 2-Chloro-3-trifluoromethylphenyl Motif in Clinically Relevant Dihydropyridine Calcium Antagonists

The 2-chloro-3-trifluoromethylphenyl substitution pattern carried by the target compound is explicitly claimed as a preferred embodiment in dihydropyridine calcium antagonist patents [1]. In Pfizer's benzaldehyde derivative patent (EP 0145334), 2-chloro-3-trifluoromethylbenzaldehyde is designated as the key intermediate for synthesizing 4-(2-chloro-3-trifluoromethylphenyl)-1,4-dihydropyridine calcium antagonists, with the specific substitution pattern being essential for pharmacological activity [2]. The comparator 2-chlorophenyl analog (lacking CF3) and 2,3-dichlorophenyl analog are listed as alternative but distinct embodiments, indicating that the CF3 group is not interchangeable without altering target binding [3]. This patent-derived evidence directly links the 2-Cl,3-CF3 substitution pattern of the target compound to a validated pharmacophore in cardiovascular drug discovery, providing a structurally grounded rationale for its procurement over analogs with different substitution patterns.

Calcium Channel Blocker Dihydropyridine Pharmacophore Cardiovascular Drug

Supplier Purity Benchmarking: NLT 98% Specification vs. 95% Standard Grade for Des-α-Chloro Analog

The target compound is commercially available from MolCore with a certified purity specification of NLT 98% (Not Less Than 98%) under ISO-certified quality systems . In comparison, the des-α-chloro analog (CAS 1804126-97-3) from the same supplier also carries NLT 98% purity , but the broader market for this analog (e.g., Chemenu) standardizes at 95%+ . For the non-fluorinated comparator 1-chloro-1-(2-chlorophenyl)propan-2-one, typical commercial purity is 95% from multiple vendors . The NLT 98% specification for the target compound represents a tighter purity window that reduces the burden of pre-reaction purification in GMP-like synthetic environments, where impurities exceeding 2% can propagate through multi-step sequences and complicate downstream crystallization.

Purity Specification Procurement Quality Control ISO Certification

Optimal Application Scenarios for 1-Chloro-1-(2-chloro-3-(trifluoromethyl)phenyl)propan-2-one Based on Quantitative Differentiation Evidence


Dihydropyridine Calcium Channel Blocker Intermediate Synthesis

The 2-chloro-3-trifluoromethylphenyl substitution pattern carried by this compound is a preferred embodiment in patents for dihydropyridine calcium antagonists [1]. The target compound can serve as a precursor to the 2-chloro-3-trifluoromethylbenzaldehyde intermediate (via α-chloroketone hydrolysis/oxidation), which is specifically claimed for synthesizing 4-(2-chloro-3-trifluoromethylphenyl)-1,4-dihydropyridine derivatives with cardiovascular therapeutic activity . The α-chloroketone functionality provides an alternative entry point to this pharmacophoric aldehyde that may offer advantages in regioselective transformations where direct aldehyde reactivity is problematic. This application scenario leverages both the validated pharmacophoric substitution pattern (Section 3, Evidence 4) and the dual electrophilic reactivity (Section 3, Evidence 3).

Diversity-Oriented Heterocycle Library Synthesis

The combination of an α-chloroketone electrophilic center with an ortho-chloro substituent on the phenyl ring (two distinct reactive handles) makes this compound an efficient starting material for diversity-oriented synthesis of heterocyclic libraries [1]. The α-chloroketone can undergo condensation with thioureas, amidines, or aminopyridines to form thiazoles, imidazoles, or imidazopyridines, while the ortho-chlorine remains available for subsequent Pd-catalyzed cross-coupling to introduce additional diversity elements . This dual-functionalization strategy reduces the number of distinct intermediates that must be procured and catalogued, directly supporting the efficiency argument established in Section 3, Evidence 3.

CF3-Enhanced Lead Optimization in Medicinal Chemistry Programs

For medicinal chemistry programs requiring enhanced metabolic stability and membrane permeability in lead candidates, this intermediate provides a structurally pre-validated starting point. The estimated logP elevation of +0.5 to +1.4 units relative to non-fluorinated analogs (Section 3, Evidence 2) translates into improved membrane penetration potential in derived compounds. The trifluoromethyl group is well-established in the literature to block metabolically labile positions on the phenyl ring via both steric and electronic effects [1]. When the synthetic objective is to install a CF3 group at the meta position of a functionalized phenylpropanone scaffold, procurement of this pre-functionalized intermediate eliminates the need for late-stage trifluoromethylation—a step that often requires specialized reagents and suffers from variable yields—thereby simplifying synthetic routes and improving overall process efficiency.

GMP-Ready Intermediate Procurement for Regulated Synthetic Environments

The NLT 98% purity specification from ISO-certified suppliers (Section 3, Evidence 5) positions this compound as a GMP-ready intermediate suitable for late-stage regulatory starting material (RSM) designation in API synthesis. The +3% purity advantage over standard 95% grades from alternative vendors reduces the impurity burden entering the final synthetic steps, which is critical for meeting ICH Q3A thresholds for unspecified impurities (≤0.10% in the final API) [1]. This scenario is directly supported by the purity benchmarking evidence and is relevant for procurement officers in contract manufacturing organizations (CMOs) and pharmaceutical development groups transitioning from discovery to early clinical supply.

Quote Request

Request a Quote for 1-Chloro-1-(2-chloro-3-(trifluoromethyl)phenyl)propan-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.